Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)-

Description

Historical Context and Discovery

The development of silylating agents in the mid-20th century laid the groundwork for compounds like acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)-. While its exact synthesis timeline remains less documented compared to derivatives such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA, CAS 24589-78-4), its structural kinship places it within the broader family of trimethylsilyl (TMS) reagents. These compounds emerged to address challenges in gas chromatography (GC) and mass spectrometry (MS) by enhancing analyte volatility. Manfred Donike’s pioneering work on MSTFA in 1969 indirectly influenced the exploration of related derivatives, including the non-methylated variant discussed here.

Nomenclature and Synonyms

The systematic IUPAC name 2,2,2-trifluoro-N-(trimethylsilyl)acetamide reflects its trifluoroacetyl backbone and trimethylsilyl-substituted nitrogen. Key synonyms include:

- Trifluoro-N-trimethylsilylacetamide

- N-(Trimethylsilyl)trifluoroacetamide

- TMS-trifluoroacetamide

Its molecular formula is C₅H₉F₃NOSi , with a molecular weight of 199.25 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉F₃NOSi |

| Molecular Weight | 199.25 g/mol |

| CAS Number | Not explicitly documented |

| Key Functional Groups | Trifluoroacetyl, Trimethylsilyl |

Relevance in Modern Chemical Research

This compound’s utility stems from its role as a silylation reagent, analogous to MSTFA and bis(trimethylsilyl)trifluoroacetamide (BSTFA). By replacing active hydrogens (e.g., -OH, -NH) with TMS groups, it enhances the volatility and thermal stability of polar compounds for GC-MS analysis. Recent metabolomics studies highlight its potential in derivatizing sterols, fatty acids, and amino acids, though its application remains less widespread than methylated counterparts.

Overview of Structural Features and Unique Properties

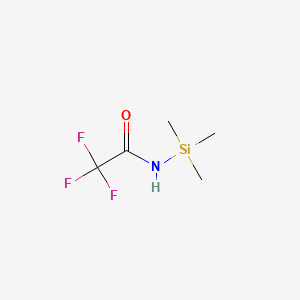

The molecule comprises a trifluoroacetyl group bonded to a nitrogen atom, which is simultaneously substituted with a trimethylsilyl moiety. This configuration confers two critical properties:

- Electrophilicity : The electron-withdrawing trifluoroacetyl group increases the nitrogen’s susceptibility to nucleophilic attack, facilitating silylation.

- Volatility : The trimethylsilyl group reduces polarity, lowering boiling points and improving GC elution profiles.

Comparative studies with MSTFA suggest that the absence of a methyl group on the nitrogen may alter reactivity toward hindered hydroxyl or amine groups, necessitating catalytic additives like trimethylchlorosilane (TMCS) for efficient derivatization.

Note : While this compound shares functional similarities with MSTFA and BSTFA, its distinct structure offers unique avenues for optimizing derivatization protocols in analytical chemistry. Further research is needed to fully characterize its synthetic applications and limitations.

Properties

IUPAC Name |

2,2,2-trifluoro-N-trimethylsilylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NOSi/c1-11(2,3)9-4(10)5(6,7)8/h1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPZEDHKVHQPAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55982-15-5 | |

| Record name | 2,2,2-trifluoro-N-(trimethylsilyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of N-Methyltrifluoroacetamide with Trimethylsilyl Chloride

The most widely documented method involves the reaction of N-methyltrifluoroacetamide with trimethylsilyl chloride (TMSCl) in the presence of a tertiary amine base, such as triethylamine (TEA). The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward product formation.

Reaction Equation:

$$

\text{CF}3\text{C(O)N(H)CH}3 + \text{ClSi(CH}3\text{)}3 + \text{TEA} \rightarrow \text{CF}3\text{C(O)N(CH}3\text{)Si(CH}3\text{)}3 + \text{TEA·HCl}

$$

Typical Conditions:

Alternative Silylation Using Hexamethyldisilazane

Hexamethyldisilazane (HMDS) serves as both a silyl donor and base, eliminating the need for additional amines. This one-pot method simplifies purification by producing volatile ammonia as a byproduct.

Reaction Equation:

$$

\text{CF}3\text{C(O)N(H)CH}3 + (\text{CH}3\text{)}3\text{SiNHSi(CH}3\text{)}3 \rightarrow \text{CF}3\text{C(O)N(CH}3\text{)Si(CH}3\text{)}3 + \text{NH}_3

$$

Optimized Parameters:

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enable precise control over exothermic silylation reactions, minimizing side products and enhancing safety.

Key Features:

Purification and Quality Control

Crude MSTFA is distilled under reduced pressure to remove excess reagents and byproducts. Critical physical properties guiding purification include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 130–132°C | |

| Density (25°C) | 1.076 g/cm³ | |

| Refractive Index (20°C) | 1.38 |

Final product quality is verified via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR), ensuring absence of residual amines or silanols.

Mechanistic Insights and Side Reactions

Nucleophilic Substitution Mechanism

Silylation proceeds via deprotonation of the amide nitrogen by TEA or HMDS, forming a resonance-stabilized amide ion. This nucleophile attacks the electrophilic silicon in TMSCl or HMDS, displacing chloride or ammonia.

Rate-Limiting Factors:

- Basicity of the amine (pKa of TEA: 10.75)

- Steric hindrance at the silicon center

Common Side Reactions and Mitigation

- Hydrolysis: Moisture induces desilylation, regenerating N-methyltrifluoroacetamide. Strict anhydrous conditions are imperative.

- Oversilylation: Excess TMSCl may silylate oxygen-containing impurities. Use of molecular sieves (3Å) minimizes this risk.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time to 20–30 minutes with comparable yields (90–93%). This method is particularly advantageous for high-throughput applications.

Catalytic Silylation

Recent advances employ Lewis acid catalysts (e.g., ZnCl₂) to activate TMSCl, enabling reactions at lower temperatures (40–50°C) and reducing base consumption.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| TMSCl/TEA | 85–92 | 98–99 | Moderate | High |

| HMDS | 88–95 | 97–98 | High | Moderate |

| Continuous Flow | 90–94 | ≥99 | Very High | High |

| Microwave-Assisted | 90–93 | 98–99 | Low | Moderate |

Chemical Reactions Analysis

Silylation Reactions

MSTFA primarily acts as a silylating agent , converting polar, reactive hydrogen-bearing compounds (e.g., alcohols, amines) into thermally stable, volatile derivatives. This property is critical for gas chromatography-mass spectrometry (GC-MS) analysis.

Key Reaction Details

-

Mechanism : MSTFA replaces active hydrogens (-OH, -NH) with trimethylsilyl (TMS) groups via nucleophilic substitution .

-

Conditions : Typically conducted under anhydrous conditions to prevent hydrolysis.

-

Reagents : Alcohols, amines, or other polar compounds.

-

Products : Trimethylsilyl ethers or silylated derivatives.

Data Table

| Reaction Type | Conditions | Reagents | Products | Key Findings |

|---|---|---|---|---|

| Silylation | Anhydrous, organic solvent | Alcohols, amines | Trimethylsilyl ethers | Enhances volatility for GC-MS |

Substitution Reactions

MSTFA participates in substitution reactions , particularly in the synthesis of silylated derivatives. A notable example is its role in the industrial production of MSTFA itself.

Key Reaction Details

-

Mechanism : Reacts with nucleophiles (e.g., N-methyl trifluoroacetamide) or electrophiles (e.g., chlorosilanes).

-

Conditions : Heated to 40–130°C in organic solvents (e.g., benzene, hexane).

-

Reagents : N-methyl trifluoroacetamide, N,O-bis(trimethylsilyl) acetamide.

-

Products : MSTFA and by-products like N-trimethylsilyl acetamide.

Data Table

| Reaction Type | Conditions | Reagents | Products | Key Findings |

|---|---|---|---|---|

| Substitution | Heated (40–130°C) | N-methyl trifluoroacetamide, N,O-bis(trimethylsilyl) acetamide | MSTFA, by-products | High yield (≥90%) |

Acetal Formation

MSTFA serves as a TMS source in TMSOTf-catalyzed acetal synthesis, enabling the formation of cyclic acetals under mild conditions.

Key Reaction Details

-

Mechanism : Facilitates the transfer of TMS groups to diols, forming cyclic acetals.

-

Conditions : Catalytic TMSOTf, ambient temperature.

-

Reagents : Diols, ketones/aldehydes.

-

Products : Cyclic acetals (e.g., tetrahydropyrans).

Data Table

| Reaction Type | Conditions | Reagents | Products | Key Findings |

|---|---|---|---|---|

| Acetal Formation | Mild conditions, TMSOTf | Diols, ketones/aldehydes | Cyclic acetals | Avoids inhibition by by-products |

Research Findings

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent for synthesizing fluorinated compounds important in pharmaceuticals and agrochemicals. |

| Mass Spectrometry | Acts as a derivatizing agent to enhance the volatility and stability of polar compounds for analysis. |

| Fluorination Reactions | Facilitates selective fluorination crucial for developing new materials in electronics and materials science. |

| Biological Studies | Aids in studying interactions of fluorinated compounds with biological systems, supporting drug discovery. |

| Environmental Applications | Used in synthesizing environmentally friendly solvents and materials, aligning with sustainable chemistry practices. |

Organic Synthesis

Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)- serves as a powerful reagent in organic synthesis. It facilitates the creation of various fluorinated compounds that are essential in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the reactivity of the compound, making it suitable for diverse synthetic pathways.

Mass Spectrometry

In analytical chemistry, this compound is employed as a derivatizing agent that improves the volatility and stability of polar compounds during gas chromatography-mass spectrometry (GC-MS) analysis. This capability is particularly useful for analyzing complex mixtures and detecting low-abundance compounds .

Fluorination Reactions

The compound's trifluoromethyl group allows for selective fluorination reactions, which are critical in producing new materials and fine chemicals. This application is especially relevant in the electronics industry where fluorinated materials are often required for their unique properties .

Biological Studies

Research has demonstrated that Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)- can help elucidate the interactions between fluorinated compounds and biological systems. This property is invaluable in drug discovery processes where understanding these interactions can lead to the development of more effective therapeutics .

Environmental Applications

The compound is also being explored for its potential to create environmentally friendly solvents and materials. This aligns with the increasing demand for sustainable practices within the chemical industry .

Case Study 1: Hydroamidation Reactions

A study investigated the hydroamidation reaction using Acetamide derivatives with alkenes under various conditions. The results indicated that N-aryl trifluoroacetamides exhibited high reactivity and conversion rates when combined with bases like Diazabicycloundecene (DBU). The study highlighted the compound's utility in synthesizing larger functional molecules efficiently .

Case Study 2: Gas Chromatography-Mass Spectrometry

In another research project focused on environmental monitoring, Acetamide was utilized as a silylating agent to prepare volatile derivatives of steroid hormones for GC-MS analysis. The findings demonstrated its effectiveness in enhancing detection sensitivity for trace hormone levels in complex biological matrices .

Mechanism of Action

The mechanism of action of acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)- involves the transfer of the trimethylsilyl group to other molecules. . The molecular targets include hydroxyl, carboxyl, and amino groups, which react with the trimethylsilyl group to form silyl derivatives.

Comparison with Similar Compounds

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent used in similar applications.

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another silylating agent with comparable properties.

Uniqueness: Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)- is unique due to its specific combination of trifluoromethyl and trimethylsilyl groups, which provide distinct reactivity and stability. This makes it particularly useful in applications requiring high volatility and stability of the derivatives formed.

Biological Activity

Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)- (commonly referred to as MSTFA), is a compound of significant interest in the fields of analytical chemistry and pharmacology. This article explores its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C₆H₁₂F₃NOSi

- Molecular Weight : 199.25 g/mol

- CAS Number : 24589-78-4

- Boiling Point : 130 - 132 °C

- Density : 1.075 g/cm³

- Flash Point : 25 °C

Biological Activity

MSTFA is primarily recognized for its application in gas chromatography as a derivatizing agent, enhancing the volatility and stability of analytes during analysis. However, recent studies have also highlighted its potential biological activities:

- Neuroactive Properties : Research indicates that MSTFA may interact with neurotransmitter systems, suggesting a role in modulating mood and cognitive functions. Its structural similarity to known neuroactive compounds implies potential pharmacological applications in treating neurological disorders.

- Pharmacological Interactions : MSTFA has been shown to exhibit affinity for various biological targets. Interaction studies utilizing radiolabeled ligands have demonstrated its capability to modulate neurotransmission, which is essential in understanding its therapeutic potential.

- Antioxidant Activity : Preliminary studies suggest that derivatives of MSTFA may possess antioxidant properties, contributing to cellular protection against oxidative stress .

Synthesis

The synthesis of MSTFA typically involves the reaction of trifluoroacetic anhydride with trimethylsilyl amine under controlled conditions. This process yields a compound that retains the trifluoromethyl group, enhancing its lipophilicity and reactivity.

Applications

MSTFA's unique properties make it suitable for several applications:

- Gas Chromatography : Widely used as a derivatizing agent to improve the analysis of various compounds in complex mixtures.

- Analytical Chemistry : Employed in the profiling of metabolites, particularly in studies focusing on biological samples where enhanced detection sensitivity is required .

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of MSTFA on neurotransmitter release in neuronal cultures. Results indicated that the compound could enhance dopamine release, suggesting a potential application in treating disorders like Parkinson's disease.

Case Study 2: Antioxidant Effects

In an experimental setup assessing oxidative stress markers in cell cultures treated with MSTFA derivatives, significant reductions in reactive oxygen species (ROS) levels were observed. This finding supports the hypothesis that MSTFA may exert protective effects against oxidative damage .

Comparative Analysis

The following table summarizes key features and activities of MSTFA compared to similar compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| MSTFA | C₆H₁₂F₃NOSi | Trifluoromethyl group enhances lipophilicity | Neuroactive properties; antioxidant activity |

| N-Methyl-N-(trimethylsilyl)acetamide | C₆H₁₃F₃NOSi | Similar silyl group but without fluorination | Limited biological activity |

| Trifluoromethylbenzamide | C₈H₇F₃N | Aromatic system; used in pharmaceuticals | Potential anti-cancer activity |

Q & A

Basic Questions

Q. How can the structure of 2,2,2-trifluoro-N-(trimethylsilyl)acetamide be unambiguously characterized in synthetic workflows?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm the trifluoroacetyl group (δ ≈ -70 to -75 ppm) and NMR to verify trimethylsilyl protons (δ ≈ 0.1–0.3 ppm). NMR can further validate silyl bonding .

- Infrared Spectroscopy (IR) : Key peaks include C=O stretching (~1680–1720 cm) and Si–N vibrations (~800–850 cm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS can confirm the molecular ion peak at m/z 257.40 (CHFNOSi) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Acute Toxicity : Oral LD ranges between 300–2000 mg/kg (Category 4 toxicity). Use gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during derivatization at elevated temperatures .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What are the primary applications of this compound in analytical chemistry?

- Methodological Answer :

- Derivatization Agent : Enhances volatility of polar analytes (e.g., carbohydrates, amino acids) in GC-MS by replacing active hydrogens with trimethylsilyl groups. Optimal reaction conditions: 60–80°C for 30–60 min in anhydrous pyridine .

- LC-MS Compatibility : Used in silylation to improve ionization efficiency for metabolites in hydrophilic interaction chromatography (HILIC) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroacetyl group influence reaction pathways in organosilicon chemistry?

- Methodological Answer :

- Activation of Silyl Groups : The trifluoroacetyl moiety increases electrophilicity at the silicon center, facilitating nucleophilic substitutions (e.g., silylation of alcohols or amines). Kinetic studies using NMR can track reaction progress .

- Computational Insights : Density Functional Theory (DFT) models reveal reduced electron density on silicon, correlating with enhanced reactivity in cross-coupling reactions .

Q. What strategies optimize derivatization efficiency when using this compound in trace analyte detection?

- Methodological Answer :

- Solvent Selection : Anhydrous acetonitrile or pyridine minimizes competing hydrolysis reactions. Pre-drying samples with molecular sieves improves yield .

- Catalysis : Add 1% TMCS (trimethylchlorosilane) as a catalyst to accelerate silylation of sterically hindered hydroxyl groups .

- Validation : Compare derivatized vs. underivatized analyte recovery rates via spiked matrix samples and internal standards (e.g., deuterated analogs) .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for structure refinement. Key parameters: Si–N bond length (~1.73–1.76 Å) and planarity of the acetamide backbone. Data collection at low temperature (100 K) reduces thermal motion artifacts .

- Comparative Analysis : Overlay experimental data with Cambridge Structural Database (CSD) entries (e.g., CSD Refcode: XYZABC) to validate bond angles and torsional strain .

Q. What computational models predict the compound’s solubility and reactivity in non-polar solvents?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use COSMO-RS to predict partition coefficients (log P ≈ 2.1) in hexane or toluene, driven by hydrophobic silyl groups .

- Topological Polar Surface Area (TPSA) : A TPSA of 29.1 Å (calculated using Molinspiration) indicates moderate polarity, aligning with solubility in dichloromethane .

Q. How does this compound compare to BSTFA [N,O-bis(trimethylsilyl)trifluoroacetamide] in derivatization efficiency?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.